molecular formula C12H7FO3S B6399246 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid CAS No. 1261904-18-0

3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid

Cat. No.: B6399246
CAS No.: 1261904-18-0
M. Wt: 250.25 g/mol
InChI Key: LSDQQMKZMQZBQM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 3-position and a 5-formylthiophen-3-yl group at the 4-position. This structure combines electron-withdrawing (fluoro, formyl) and π-conjugated (thiophene) moieties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-11-4-7(12(15)16)1-2-10(11)8-3-9(5-14)17-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDQQMKZMQZBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689473
Record name 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-18-0
Record name 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by its functionalization and subsequent coupling with a fluorinated benzoic acid derivative.

    Thiophene Ring Synthesis: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Formylation: The thiophene ring is then formylated using the Vilsmeier-Haack reaction, where a formyl group is introduced using a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Coupling Reaction: The formylated thiophene is then coupled with a fluorinated benzoic acid derivative using Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzoic acid ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Biological Activity

3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Structural Overview

The molecular formula of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is C11H8FO3SC_{11}H_8FO_3S, characterized by:

  • A fluorinated aromatic ring .
  • A thiophene moiety with an aldehyde functional group.

This structure enhances the compound's electronic properties and reactivity, making it a valuable scaffold in drug development and other applications.

The biological activity of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid is largely attributed to its ability to interact with various molecular targets. The presence of the fluorine atom and the formyl group contributes to its reactivity, allowing it to participate in numerous biochemical pathways.

Key mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.
  • Receptor interaction : It can bind to receptors, influencing cellular signaling pathways that are crucial for various physiological functions.

Antimicrobial Properties

Research has indicated that derivatives of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests moderate to high antimicrobial efficacy.

CompoundMIC (µg/mL)Target Organism
3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acidTBDTBD
Derivative A0.78S. aureus
Derivative B3.125A. baumannii

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific cell lines have been targeted in these studies, indicating a promising avenue for further research.

Case Studies

  • Antimicrobial Screening : A study assessed the antimicrobial activity of various derivatives of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid against resistant strains of bacteria. The results indicated that certain derivatives exhibited significant activity, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens .
  • Anticancer Research : In vitro studies demonstrated that specific concentrations of the compound led to a reduction in cell viability in cancer cell lines, supporting its potential as an anticancer agent . Further exploration into its mechanism revealed that it might act by disrupting mitochondrial function in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-5-(5-carboxythiophen-3-yl)benzoic acidLacks aldehyde groupIncreased water solubility
3-(5-formylthiophen-2-yl)benzoic acidLacks fluorine atomPotentially less reactive
2-Fluoro-5-(5-hydroxymethylthiophen-3-yl)benzoic acidHydroxymethyl instead of formylDifferent biological activity profile

These comparisons highlight how the presence or absence of specific functional groups can significantly influence biological activity and pharmacological potential.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene-Linked Benzoic Acid Derivatives

Compound Name Molecular Formula Key Substituents Position of Formyl Group Biological/Chemical Relevance Source
3-Fluoro-4-(5-formylthiophen-3-yl)benzoic acid C₁₂H₇FO₃S -F (C3), -C₅H₃O-S- (C4), -COOH Thiophene C5 Potential drug intermediate N/A
4-(5-Formylthiophen-3-yl)benzaldehyde (BP-4081) C₁₂H₈O₂S -CHO (benzaldehyde), -C₅H₃O-S- (C4) Thiophene C5 Precursor for organic synthesis
2-(4-Formylphenyl)thiophene-3-carboxylic acid (BP-4375) C₁₂H₈O₃S -COOH (thiophene C3), -C₆H₄CHO (C2) Benzaldehyde C4 Material science applications
4-(5-Formylthiophen-2-yl)benzaldehyde (BP-4326) C₁₂H₈O₂S -CHO (benzaldehyde), -C₅H₃O-S- (C4) Thiophene C2 Synthetic intermediate

Key Observations :

  • The position of the formyl group on the thiophene ring (C2 vs. C5) significantly impacts electronic properties and reactivity. For example, BP-4326 (C2-formyl) may exhibit reduced conjugation compared to BP-4081 (C5-formyl) due to steric hindrance .
  • Replacement of the benzoic acid group with benzaldehyde (e.g., BP-4081) eliminates hydrogen-bonding capacity, altering solubility and interaction with biological targets .

Fluorinated Analogues and Bioactivity

Table 2: Fluorinated Derivatives with Therapeutic Potential

Compound Name Molecular Formula Fluorine Substituents Bioactivity Reference
(R)-3-Fluoro-4-[[hydroxy-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-acetyl]amino]benzoic acid C₂₄H₂₅FNO₄ -F (C3) + complex naphthalenyl Retinoic acid receptor agonist (anticancer)
3-Fluoro-4-(6-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-benzoic acid C₁₅H₈F₂N₂O₃ -F (C3, imidazopyridine C6) Unknown (structural mimic)
1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one (230) C₁₁H₅F₄O -F (C3), -CF₃ (C4) Synthetic intermediate

Key Observations :

  • The trifluoromethyl group in Compound 230 () increases electron-withdrawing effects, likely accelerating reactivity in cross-coupling reactions .

Physicochemical and Spectroscopic Data

Table 3: Comparative Physicochemical Properties

Compound Name Molar Mass (g/mol) Spectral Data (1H NMR, ESIMS) Solubility/Stability Source
1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one (230) 230.9 δ 8.01–8.10 (m, 3H), 2.26 (s, 3H); m/z 230.9 Likely polar aprotic solvent-soluble
3-Fluoro-4-(6-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-benzoic acid 302.23 Not reported Predicted low aqueous solubility
2-(4-Formylphenyl)thiophene-3-carboxylic acid (BP-4375) 216.2 Not reported High cost ($240/0.5g)

Key Observations :

  • Compound 230 () demonstrates characteristic aromatic proton shifts in DMSO-d6, providing a benchmark for analyzing fluorine-induced deshielding effects .
  • Commercial availability and pricing (e.g., BP-4375 at $240/0.5g) highlight the cost-intensive nature of thiophene-benzoic acid derivatives .

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